3-[4-(Boc-amino)phenoxy]azetidine
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Overview
Description
3-[4-(Boc-amino)phenoxy]azetidine is a chemical compound with the molecular formula C14H20N2O3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The compound features a tert-butoxycarbonyl (Boc) protected amino group attached to a phenoxy group, which is further connected to the azetidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Boc-amino)phenoxy]azetidine typically involves the reaction of 4-(Boc-amino)phenol with azetidine derivatives. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the phenol, followed by nucleophilic substitution with an azetidine halide under reflux conditions . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups like Boc is crucial in industrial settings to prevent unwanted side reactions and to facilitate purification .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Boc-amino)phenoxy]azetidine can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The azetidine ring can be reduced to form saturated amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Saturated amines.
Substitution: Free amines and their subsequent derivatives.
Scientific Research Applications
3-[4-(Boc-amino)phenoxy]azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-[4-(Boc-amino)phenoxy]azetidine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The Boc-protected amino group can be deprotected to reveal the free amine, which can then form hydrogen bonds or ionic interactions with target molecules. The phenoxy group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Azetidine: The parent compound, a four-membered nitrogen-containing heterocycle.
3-(Boc-amino)azetidine: Similar structure but without the phenoxy group.
4-(Boc-amino)phenol: Contains the Boc-protected amino group and phenoxy group but lacks the azetidine ring.
Uniqueness
3-[4-(Boc-amino)phenoxy]azetidine is unique due to the combination of the azetidine ring and the Boc-protected amino phenoxy group. This structure provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the Boc group allows for selective deprotection, enabling further functionalization and derivatization .
Properties
Molecular Formula |
C14H20N2O3 |
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Molecular Weight |
264.32 g/mol |
IUPAC Name |
tert-butyl N-[4-(azetidin-3-yloxy)phenyl]carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-10-4-6-11(7-5-10)18-12-8-15-9-12/h4-7,12,15H,8-9H2,1-3H3,(H,16,17) |
InChI Key |
JWZVYMQCCBCGLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2CNC2 |
Origin of Product |
United States |
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